molecular formula C16H14F3NO B1319319 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine CAS No. 937596-54-8

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine

Cat. No. B1319319
CAS RN: 937596-54-8
M. Wt: 293.28 g/mol
InChI Key: DNGWWKBYBDCUHJ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine, also known as 2-(2,3-dihydro-inden-5-yloxy)-5-(trifluoromethyl)aniline, is an organic compound belonging to the class of heteroaromatic compounds. It is a white to pale yellow solid with an unpleasant odor. It is used as a precursor to pharmaceuticals and other organic compounds. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Domino Reactions in Water

The research by Kumar, Prasanna, and Perumal (2013) focused on the synthesis of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones through domino reactions in water. This process generated compounds with three contiguous stereocenters, signifying its potential for creating complex molecular structures with high stereoselectivity (Kumar et al., 2013).

Synthesis of Nilotinib

The synthesis of Nilotinib, an antitumor agent, involves the compound 5-bromo-3-(trifluoromethyl)phenylamine. This synthesis process demonstrates the role of such compounds in the formation of significant pharmaceutical agents (Wang Cong-zhan, 2009).

Investigation of Dopamine Receptor Ligands

A series of trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized to evaluate their binding affinity toward dopamine receptors, indicating the potential use of such compounds in neuropharmacology (Di Stefano et al., 2002).

Chromeno[2,3-b]pyridine Derivatives and ADME Properties

The study by Ryzhkova et al. (2023) explored the synthesis of chromeno[2,3-b]pyridine derivatives and assessed their ADME (absorption, distribution, metabolism, and excretion) properties, suggesting the relevance of such compounds in drug development and pharmacokinetics (Ryzhkova et al., 2023).

Synthesis and Pharmacological Characterization of Dopamine Receptor Agonists

The synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists shows the potential therapeutic applications of such compounds in treating disorders related to dopamine function (Di Stefano et al., 2005).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)12-5-7-15(14(20)9-12)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGWWKBYBDCUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine

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